molecular formula C16H15ClN2O4 B2442073 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide CAS No. 2034411-88-4

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide

Cat. No.: B2442073
CAS No.: 2034411-88-4
M. Wt: 334.76
InChI Key: XHMMNWQZCGKTKZ-UHFFFAOYSA-N
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Description

The compound N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide is a complex molecule with unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide typically involves a multi-step process:

  • Formation of the Benzoxazepine Ring: : Starting from a chlorinated benzene derivative, the reaction with an appropriate oxazepine precursor under acidic or basic conditions forms the benzoxazepine ring.

  • Introduction of the Furan Ring: : The furan ring is then introduced through a coupling reaction, which often involves reagents like furan-3-carboxylic acid and a coupling agent (e.g., DCC, EDC).

  • Amidation Step: : Finally, the formation of the carboxamide is achieved via an amidation reaction using an amine derivative.

Industrial Production Methods

Industrially, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow chemistry and automation can also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of epoxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

  • Substitution: : The chloro group on the benzoxazepine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like KMnO₄ or CrO₃.

  • Reduction: : Employing reducing agents such as LiAlH₄ or NaBH₄.

  • Substitution: : Using nucleophilic reagents like NH₃ or RSH in the presence of a base.

Major Products

  • Oxidation Products: : Epoxides, hydroxyl derivatives.

  • Reduction Products: : Alcohols, amines.

  • Substitution Products: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Employed in studies on reaction mechanisms and catalysis.

Biology

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Used in biochemical assays to study enzyme inhibition or receptor binding.

Medicine

  • Potential therapeutic agent for treating diseases due to its unique molecular structure.

  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry

  • Used in the development of novel materials with specific properties.

  • Employed in the production of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide is not fully understood but is believed to involve several molecular targets and pathways:

  • Enzyme Inhibition: : The compound may inhibit specific enzymes, affecting biochemical pathways.

  • Receptor Binding: : It can bind to certain receptors, modulating their activity.

  • Cellular Pathways: : The compound might interfere with cellular signaling pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)furan-3-carboxamide: can be compared with other similar compounds based on their structural features and properties:

  • Similar Compounds

    • Benzoxazepines with different substitutions.

    • Furancarboxamides with varying substituents.

    • Chloro-substituted aromatic compounds.

  • Uniqueness

    • The combination of a chloro-substituted benzoxazepine ring with a furan carboxamide moiety makes it unique.

Understanding the nuances of This compound helps in exploring its potential in various scientific and industrial domains.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c17-13-1-2-14-12(7-13)8-19(15(20)10-23-14)5-4-18-16(21)11-3-6-22-9-11/h1-3,6-7,9H,4-5,8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMMNWQZCGKTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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